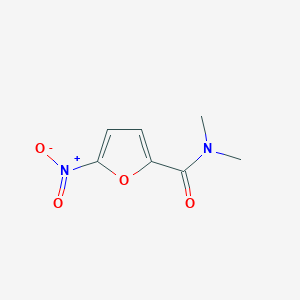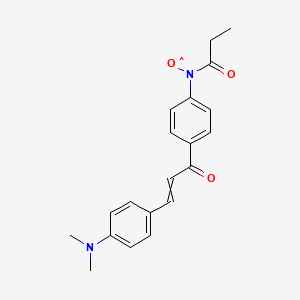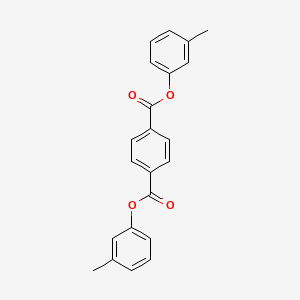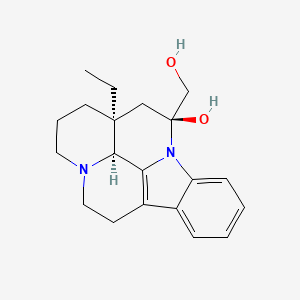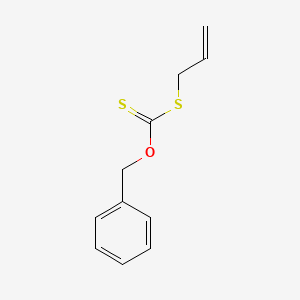
o-Benzyl s-prop-2-en-1-yl carbonodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Benzyl s-prop-2-en-1-yl carbonodithioate: is a chemical compound with the molecular formula C₁₁H₁₂OS₂ It is a member of the carbonodithioate family, characterized by the presence of a carbonodithioate group (CS₂) attached to an organic moiety
Vorbereitungsmethoden
The synthesis of o-Benzyl s-prop-2-en-1-yl carbonodithioate typically involves the reaction of benzyl alcohol with carbon disulfide in the presence of a base, followed by the addition of an allyl halide. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux conditions
Analyse Chemischer Reaktionen
o-Benzyl s-prop-2-en-1-yl carbonodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonodithioate group to thiols or other reduced forms using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyl or benzyl positions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, methanol
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
o-Benzyl s-prop-2-en-1-yl carbonodithioate has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of o-Benzyl s-prop-2-en-1-yl carbonodithioate involves its interaction with molecular targets through its carbonodithioate group. This group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. The specific pathways and molecular targets involved depend on the context of its use, such as in biological or chemical systems.
Vergleich Mit ähnlichen Verbindungen
o-Benzyl s-prop-2-en-1-yl carbonodithioate can be compared with other similar compounds, such as:
These compounds share the carbonodithioate group but differ in their substituents, leading to variations in their chemical properties and reactivity
Eigenschaften
CAS-Nummer |
6329-40-4 |
|---|---|
Molekularformel |
C11H12OS2 |
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
O-benzyl prop-2-enylsulfanylmethanethioate |
InChI |
InChI=1S/C11H12OS2/c1-2-8-14-11(13)12-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
InChI-Schlüssel |
KHBYQRNWKXIMBD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCSC(=S)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


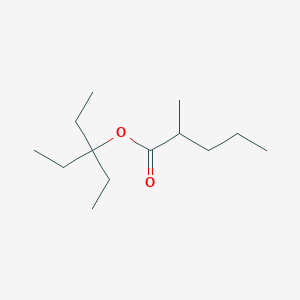
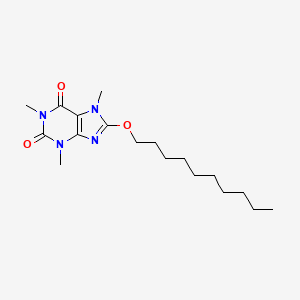
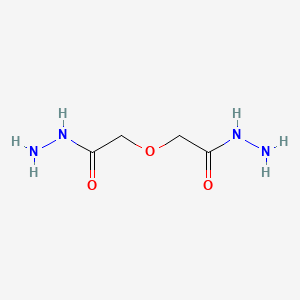
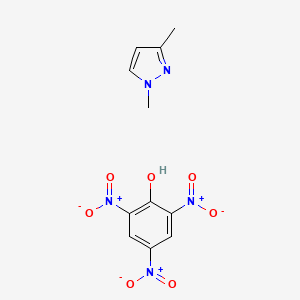
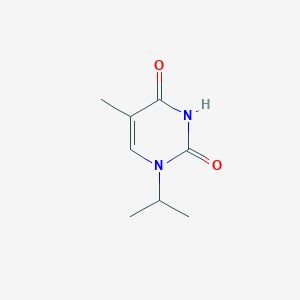

![4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine](/img/structure/B14742767.png)
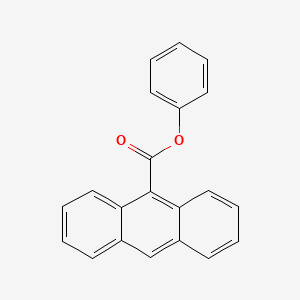
![2-[bis(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole](/img/structure/B14742770.png)
![(1R,2S,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14742774.png)
